Triallyl trimellitate
CAS No.: 2694-54-4
Cat. No.: VC21194645
Molecular Formula: C18H18O6
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2694-54-4 |
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Molecular Formula | C18H18O6 |
Molecular Weight | 330.3 g/mol |
IUPAC Name | tris(prop-2-enyl) benzene-1,2,4-tricarboxylate |
Standard InChI | InChI=1S/C18H18O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h4-8,12H,1-3,9-11H2 |
Standard InChI Key | GRPURDFRFHUDSP-UHFFFAOYSA-N |
SMILES | C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)C(=O)OCC=C |
Canonical SMILES | C=CCOC(=O)C1=CC(=C(C=C1)C(=O)OCC=C)C(=O)OCC=C |
Introduction
Chemical Structure and Identity
Triallyl trimellitate (TATM) is an organic compound characterized by its structure, which includes three allyl groups attached to a trimellitic acid backbone. It is a triester derived from trimellitic acid (1,2,4-benzenetricarboxylic acid) and allyl alcohol . The molecular formula of triallyl trimellitate is C₁₈H₁₈O₆ with a molecular weight of 330.33 g/mol .
The compound's Chemical Abstracts Service (CAS) registry number is 2694-54-4 . Its chemical structure features a benzene ring substituted with three carboxyl groups, each esterified with an allyl group. The IUPAC name is triallyl benzene-1,2,4-tricarboxylate .
Chemical Identifiers and Representations
The compound can be represented through various chemical notation systems as shown in Table 1:
Identifier Type | Representation |
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SMILES Notation | O=C(OCC=C)C1=CC=C(C(=O)OCC=C)C(=C1)C(=O)OCC=C |
InChI | InChI=1S/C18H18O6/c1-4-9-22-16(19)13-7-8-14(17(20)23-10-5-2)15(12-13)18(21)24-11-6-3/h4-8,12H,1-3,9-11H2 |
InChI Key | GRPURDFRFHUDSP-UHFFFAOYSA-N |
Table 1: Chemical identifiers for triallyl trimellitate
Common Synonyms
Triallyl trimellitate is known by several synonyms in scientific and industrial literature:
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1,2,4-Benzenetricarboxylic acid triallyl ester
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1,2,4-Benzenetricarboxylic acid, tri-2-propenyl ester
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1,2,4-Triallyl trimellitate
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Triallyl 1,2,4-benzenetricarboxylate
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Triam 705
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Triam 750
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Trimellitic acid triallyl ester
Physical and Chemical Properties
Triallyl trimellitate is a colorless to pale yellow liquid at room temperature and is known for its low viscosity and good solubility in organic solvents . It exhibits several distinctive physical properties that make it suitable for various applications.
Physical Properties
The key physical properties of triallyl trimellitate are summarized in Table 2:
Property | Value |
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Physical State | Colorless to pale yellow liquid |
Boiling Point | 210°C at 45 mm Hg |
Density | 1.161 g/mL at 25°C |
Refractive Index | n20/D 1.525 |
Flash Point | 110°C |
Recommended Storage Temperature | 2-8°C |
Table 2: Physical properties of triallyl trimellitate
Chemical Properties
Triallyl trimellitate possesses several notable chemical characteristics:
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Solubility: Generally insoluble or slightly soluble in water, but readily soluble in most organic solvents and oils .
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Reactivity: Contains three allyl groups that can participate in various polymerization reactions, particularly through free radical mechanisms.
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Thermal Stability: Exhibits good thermal stability and resistance to degradation, which contributes to the longevity of materials in which it is incorporated .
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Functional Groups: Contains three ester groups and three carbon-carbon double bonds, providing multiple reaction sites for chemical modifications.
Synthesis and Production Methods
Triallyl trimellitate is typically synthesized through esterification reactions involving trimellitic acid or its derivatives.
Industrial Synthesis
The industrial production of triallyl trimellitate typically follows these general steps:
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Starting with trimellitic anhydride as the primary reactant.
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Performing esterification with allyl alcohol under appropriate conditions.
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Using catalysts to facilitate the reaction.
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Purifying the final product through distillation or other separation techniques .
The reaction can be represented as:
Trimellitic anhydride + 3 Allyl alcohol → Triallyl trimellitate + Water
Laboratory Synthesis Method
A detailed synthesis procedure for trialkyl trimellitates follows this general approach:
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Esterification reaction: Combining trimellitic anhydride with the appropriate alcohol (in this case, allyl alcohol) in the presence of a catalyst such as tetraisopropyl titanate at controlled temperature conditions.
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Purification: The reaction mixture undergoes purification processes such as rectification under vacuum conditions.
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Final processing: The purified product may undergo further refinement steps to achieve the desired specifications .
Applications and Uses
Triallyl trimellitate serves various functions across different industrial applications due to its unique chemical properties.
Polymer Science Applications
Triallyl trimellitate serves as an effective crosslinking agent in polymer systems. Research has demonstrated its efficacy as a sensitizer for radiation-induced crosslinking of polymers such as poly(vinylidene fluoride) (PVdF) . Studies have shown that:
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TATM functions as an efficient sensitizer for radiation-induced crosslinking.
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The crosslinking density increases with TATM content.
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Materials treated with TATM show increased yield strength and decreased elongation at break.
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The effect of crosslinking is particularly pronounced at elevated temperatures (around 180°C) .
Plasticizer Function
Triallyl trimellitate serves as a plasticizer in various polymer formulations, enhancing flexibility and durability . This function is particularly valuable in applications requiring improved material performance without sacrificing stability.
Coating and Adhesive Applications
Due to its ability to participate in polymerization reactions, triallyl trimellitate finds use in the formulation of specialized coatings and adhesives. Its three allyl groups provide multiple sites for crosslinking, resulting in materials with enhanced mechanical and thermal properties.
Research Findings and Experimental Data
Scientific investigations into triallyl trimellitate have yielded significant insights into its performance and applications.
Crosslinking Enhancement Studies
Research on the accelerating effect of triallyl trimellitate on radiation-induced crosslinking of poly(vinylidene fluoride) has revealed several important findings:
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Dose-Response Relationship: The mechanical properties of PVdF treated with TATM and subjected to gamma-ray irradiation changed proportionally with the radiation dose.
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Gel Fraction Analysis: No appreciable difference in gel fraction was found between 5% and 10% TATM-containing PVdF samples crosslinked at the same dose, suggesting a threshold effect.
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Swelling Behavior: Swelling ratio measurements indicated that crosslinking density increased with TATM content.
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Temperature Performance: The effect of crosslinking in the presence of TATM was most evident in 100% modulus measurements at 180°C, near the melting temperature of PVdF .
Mechanical Property Enhancement
The incorporation of triallyl trimellitate in polymer systems has demonstrated improvements in several mechanical properties:
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Yield Strength: Noticeable increases in yield strength were observed in crosslinked polymers containing TATM.
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Elongation Characteristics: Decrease in elongation at break was observed with increasing radiation dose in TATM-containing samples.
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Thermal Performance: Enhanced performance at elevated temperatures was noted, providing materials with improved heat resistance .
Future Perspectives and Research Directions
The unique properties of triallyl trimellitate suggest several promising avenues for future research and application development:
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Advanced Material Development: Further exploration of TATM in high-performance composite materials could yield new materials with enhanced properties.
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Environmentally Friendly Alternatives: Investigation of triallyl trimellitate as a potentially safer alternative to some phthalate-based plasticizers represents an important research direction.
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Structure-Property Relationships: Deeper understanding of the relationship between TATM's molecular structure and its performance in various applications could lead to more targeted and efficient use.
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